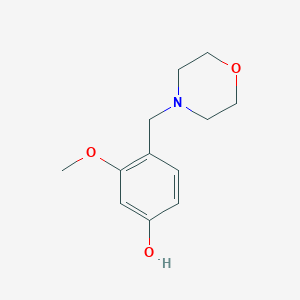

![molecular formula C9H8BrN3O B1442387 [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249756-52-2](/img/structure/B1442387.png)

[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Descripción general

Descripción

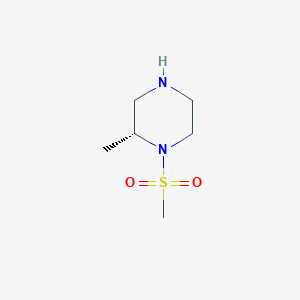

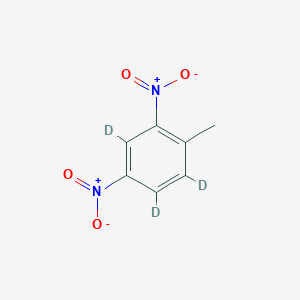

“[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C9H8BrN3O . It is a derivative of 1H-1,2,3-triazole, a class of compounds that play a vital role in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes “this compound”, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,3-triazole ring attached to a bromophenyl group and a methanol group .Aplicaciones Científicas De Investigación

Catalyst in Huisgen 1,3-dipolar Cycloadditions

A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently. This catalyst is notable for low loadings, short reaction times, and compatibility with free amino groups, making it outstanding for CuAAC reactions (Ozcubukcu et al., 2009).

Corrosion Inhibitor for Mild Steel

Triazole derivatives, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), have been investigated as corrosion inhibitors for mild steel in acidic medium. They show effective inhibition, particularly the variant PTM, demonstrating the role of triazole derivatives in protecting metals (Ma et al., 2017).

Crystal Structure Analysis

The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been analyzed via crystallography, highlighting the importance of such compounds in understanding molecular conformation and packing (Dong & Huo, 2009).

α-Glycosidase Inhibition Activity

Triazole compounds, including variants of methanol triazoles, have been reported to exhibit α-glycosidase inhibition activity. This activity is significant in the context of diabetes management and related health conditions (Gonzaga et al., 2016).

Antibacterial Activity

Novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, synthesized from related triazole compounds, demonstrated significant antibacterial activity against several human pathogenic bacteria, suggesting potential in pharmaceutical applications (Nagaraj et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol are currently unknown. The compound could potentially interact with a variety of cellular components, including receptors, enzymes, ion channels, and other proteins . The specific role of these targets would depend on their function within the cell and the overall physiological context .

Mode of Action

Like many drugs, it likely works by binding to its target(s) and modulating their activity . This could involve enhancing or inhibiting the function of the target, leading to changes in downstream signaling pathways and ultimately altering cellular behavior .

Biochemical Pathways

Without specific information on the targets of this compound, it’s challenging to identify the exact biochemical pathways it might affect. For example, if the compound were to bind to an enzyme, it could alter the enzyme’s activity and thus change the levels of its substrates or products .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of this compound would depend on its mode of action and the specific targets it interacts with. These effects could range from changes in gene expression or protein activity to alterations in cell signaling, growth, or survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other molecules that might interact with the compound . Additionally, the compound’s action could be affected by the specific physiological environment within the body, such as the presence of other drugs, the patient’s metabolic state, and variations in target expression among different tissues .

Propiedades

IUPAC Name |

[1-(4-bromophenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVXBOQZBOJHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1442304.png)

![tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1442308.png)

![2-Hexylthieno[3,2-b]thiophene](/img/structure/B1442309.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)

![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)